6-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Description
This compound belongs to the triazoloquinazolinone family, characterized by a fused triazole-quinazoline scaffold. Triazoloquinazolinones are widely studied for their diverse biological activities, including antihistaminic, antimicrobial, and receptor-modulating properties .
Properties
IUPAC Name |
6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-22-12-4-2-10(3-5-12)11-6-14-13(15(21)7-11)8-20-16(19-14)17-9-18-20/h2-5,8-9,11H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPZVCKZKOVUEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=NC4=NC=NN4C=C3C(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate then undergoes cyclization with an appropriate quinazoline derivative under acidic or basic conditions to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with oxidized functional groups.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of substituted triazoloquinazoline derivatives.
Scientific Research Applications
6-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antifungal and antimicrobial agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit histone acetyltransferase PCAF, leading to the suppression of cancer cell proliferation. The compound’s antifungal and antimicrobial activities are related to its ability to disrupt cell membrane integrity and inhibit essential enzymes .
Comparison with Similar Compounds
Catalytic Approaches
- Copper Nanocatalyst (Cu@HAP@KIT-6): A one-pot three-component reaction using this catalyst yields 88–97% of triazoloquinazolinones under mild conditions, with excellent reusability .
- NGPU Catalyst: A deep eutectic solvent enables efficient synthesis of triazoloquinazolinones with >90% yields and six-cycle reusability, outperforming traditional catalysts like acetic acid or sulfamic acid .
- Eco-Friendly Methods: Nano-SiO₂ or sulfamic acid under solvent-free conditions achieve moderate-to-high yields (75–90%) while aligning with green chemistry principles .
Structural and Pharmacological Comparisons
Substituent Effects on Bioactivity
- 6-(4-Methoxyphenyl): The electron-donating methoxy group may enhance receptor binding affinity, as seen in RXFP4 agonists (e.g., compound 7a in ). This substituent also improves solubility compared to hydrophobic groups like dimethyl .
- 9-(4-Diethylaminophenyl)-6,6-dimethyl: The diethylamino group increases logP (3.57) and molecular weight (365.48 g/mol), likely enhancing blood-brain barrier penetration but reducing aqueous solubility .
Pharmacological Profiles
Physicochemical Properties
Key Parameters
| Property | 6-(4-Methoxyphenyl) Derivative | 9-[4-(Diethylamino)phenyl]-6,6-dimethyl | 9-(2-Chlorophenyl)-6,6-dimethyl |
|---|---|---|---|
| Molecular Weight (g/mol) | ~338 (estimated) | 365.48 | 354.84 |
| logP | ~3.0 (estimated) | 3.57 | 3.89 |
| Polar Surface Area (Ų) | ~54 | 54.29 | 50.12 |
| Solubility (logSw) | -3.5 (estimated) | -3.58 | -4.12 |
Notes:
- The 4-methoxyphenyl group balances lipophilicity and polarity, making it favorable for oral bioavailability .
Biological Activity
6-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic compound belonging to the triazoloquinazoline family. This compound has attracted significant attention due to its diverse pharmacological activities, including anticancer, antimicrobial, and antifungal properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound's IUPAC name is 6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one. Its molecular formula is with a molecular weight of 302.31 g/mol. The chemical structure features a triazole ring fused with a quinazoline moiety, which is pivotal for its biological activity.
Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of this compound against various cancer cell lines:
-
Cell Lines Tested :
- Hepatocellular carcinoma (HePG-2)
- Mammary gland breast cancer (MCF-7)
- Human prostate cancer (PC3)
- Colorectal carcinoma (HCT-116)
- Findings :
| Cell Line | IC50 Value (µM) |
|---|---|
| HCT-116 | 17.35 |
| HePG-2 | 29.47 |
| MCF-7 | Moderate |
| PC3 | Moderate |
The mechanism through which this compound exerts its anticancer effects involves the inhibition of histone acetyltransferase PCAF, leading to reduced proliferation of cancer cells. Additionally, it disrupts cell membrane integrity and inhibits essential enzymes in microbial cells, contributing to its antimicrobial activity .
Antimicrobial and Antifungal Properties
The compound has also been evaluated for its antimicrobial and antifungal activities:
- Antimicrobial Activity : It has shown promising results in inhibiting various bacterial strains.
- Antifungal Activity : The compound's ability to disrupt fungal cell membranes enhances its potential as an antifungal agent.
Case Studies
Several case studies have highlighted the efficacy of triazoloquinazoline derivatives in cancer treatment:
- Study on MCF-7 Cells : A study indicated that certain derivatives could induce G2/M cell cycle arrest and promote apoptotic cell death in MCF-7 cells by upregulating pro-apoptotic factors like Bax while downregulating anti-apoptotic factors like Bcl2 .
- In Vivo Studies : Animal models have shown that these compounds can significantly reduce tumor size when administered at specific dosages.
Q & A
Basic Research Question
- Thermogravimetric Analysis (TGA): Measure decomposition temperatures (e.g., >250°C indicates suitability for high-temperature formulations) .
- Differential Scanning Calorimetry (DSC): Identify phase transitions and melting points (e.g., 196–198°C for cyclopentyl derivatives) .
- Accelerated stability studies: Store compounds at 40°C/75% RH for 6 months and monitor degradation via HPLC .
How should researchers handle discrepancies in reported synthetic yields for triazoloquinazolinones?
Advanced Research Question
- Reproduce conditions: Verify solvent purity (e.g., anhydrous acetic acid vs. technical grade) and catalyst loading (e.g., 0.5–2.0 mol%) .
- In situ monitoring: Use TLC or inline IR to track reaction progress and identify side reactions .
- Scale-down trials: Test small-scale reactions (10–50 mg) to optimize parameters before scaling up .
What are the best practices for analyzing the biological activity of triazoloquinazolinones in cell-based assays?
Advanced Research Question
- Dose standardization: Pre-dissolve compounds in DMSO (final concentration ≤0.1% to avoid cytotoxicity) .
- Control for photodegradation: Use amber vials and minimize light exposure during assays .
- Orthogonal assays: Validate antimicrobial activity with both broth microdilution (MIC) and agar diffusion methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
